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Fmoc-L-Cit-Ome

Cat. No.: B12507136
M. Wt: 411.5 g/mol
InChI Key: CNUDAIIEDFQCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Derivatives in Organic Chemistry

Amino acids are the fundamental units of proteins, but their utility in organic chemistry extends far beyond this biological role. Chemists modify natural and unnatural amino acids to create derivatives with specific functionalities and reactivities. Fmoc-L-Cit-Ome is a prime example of such a derivative. L-Citrulline itself is a key intermediate in the urea (B33335) cycle. sigmaaldrich.com By attaching the Fmoc group to its α-amine and converting its carboxylic acid to a methyl ester, the molecule is transformed from a biological metabolite into a precisely controllable building block for chemical synthesis. These modifications allow for its incorporation into peptide chains or other molecular scaffolds in a predetermined sequence, preventing the random, uncontrolled reactions that would occur with the unprotected amino acid. chemimpex.com

Overview of Fmoc Chemistry in Modern Synthetic Methodologies

The development of the fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized peptide synthesis, largely replacing older methods. iris-biotech.de Fmoc chemistry is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) for several reasons:

Base Lability: The Fmoc group is stable under acidic and neutral conditions but is readily cleaved by a weak base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This mild deprotection condition preserves acid-sensitive protecting groups often used for amino acid side chains.

Orthogonality: The base-labile nature of Fmoc protection is "orthogonal" to the acid-labile protecting groups used for side chains and for cleaving the final peptide from the resin support. This orthogonality ensures that only the desired bond is cleaved at each step of the synthesis.

Reaction Monitoring: The fluorenyl group byproduct released during deprotection has a strong UV absorbance, allowing for real-time, quantitative monitoring of the reaction progress.

This compound is designed for compatibility with this powerful methodology. The Fmoc group directs its participation in the step-wise elongation of a peptide chain, ensuring that the L-Citrulline unit is added at the correct position and time. researchgate.net

Detailed Research Findings

The synthesis of peptide methyl esters can be achieved through various methods, including the esterification of the corresponding carboxylic acid or by using specialized linkers in solid-phase synthesis that yield a C-terminal methyl ester upon cleavage.

Data Tables

Table 1: Physicochemical Properties of Nα-Fmoc-L-Citrulline (Fmoc-L-Cit-OH)

This table presents data for the well-documented carboxylic acid precursor to this compound.

PropertyValueSource(s)
Synonyms Fmoc-L-Cit-OH, (S)-2-Fmoc-amino-5-ureidopentanoic acid
CAS Number 133174-15-9 chemicalbook.com
Molecular Formula C₂₁H₂₃N₃O₅ chemicalbook.com
Molecular Weight 397.4 g/mol
Appearance White powder
Melting Point 156 - 164 °C
Purity ≥ 99% (HPLC)
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane (B109758) masterorganicchemistry.com
Storage 0 - 8 °C

Table 2: Calculated Properties of Nα-Fmoc-L-Citrulline Methyl Ester (this compound)

PropertyCalculated Value
Molecular Formula C₂₂H₂₅N₃O₅
Molecular Weight 411.45 g/mol
General Description An N-terminally Fmoc-protected and C-terminally methyl-esterified derivative of L-Citrulline, designed for use as an intermediate in organic and peptide synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O5 B12507136 Fmoc-L-Cit-Ome

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)

InChI Key

CNUDAIIEDFQCCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Fmoc L Cit Ome

Strategies for Nα-Fmoc Protection of L-Citrulline

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino function of L-citrulline is a foundational step in the synthesis of Fmoc-L-Cit-Ome. This base-labile protecting group is favored for its stability under various reaction conditions and its straightforward removal. smolecule.com

Direct Nα-Fmoc Derivatization Protocols

The most common method for the Nα-Fmoc protection of L-citrulline involves its direct reaction with an Fmoc-donating reagent. The two principal reagents used for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org

The general procedure involves dissolving L-citrulline in an aqueous basic solution, typically using sodium bicarbonate or sodium carbonate, to deprotonate the amino group and facilitate nucleophilic attack. The Fmoc reagent, dissolved in an organic solvent like dioxane or acetone, is then added to the amino acid solution. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure complete reaction.

Table 1: Comparison of Reagents for Nα-Fmoc Protection

ReagentAdvantagesDisadvantages
Fmoc-Cl Readily available and cost-effective.Can be more reactive, potentially leading to side reactions if not controlled carefully.
Fmoc-OSu Reaction conditions are easier to control with fewer side reactions. May be more expensive than Fmoc-Cl.

Upon completion, the reaction mixture is worked up by washing with an organic solvent to remove unreacted Fmoc reagent and byproducts. The aqueous layer is then acidified to precipitate the Fmoc-protected amino acid, which can be collected by filtration.

Optimization of Reaction Conditions for Fmoc Introduction

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Fmoc-L-citrulline. Key parameters that are often adjusted include pH, temperature, and the stoichiometry of the reagents.

The pH of the reaction mixture is a critical factor. A basic environment is necessary to deprotonate the amino group of L-citrulline, thereby increasing its nucleophilicity. However, excessively high pH can lead to the hydrolysis of the Fmoc reagent. Studies on the derivatization of amino acids with Fmoc-Cl have shown that optimal conditions are often achieved in a biphasic system with a borate (B1201080) buffer at a pH around 9.2. researchgate.netrsc.org

Temperature control is also important. The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature for several hours to ensure completion.

The ratio of the Fmoc reagent to the amino acid is another key variable. A slight excess of the Fmoc reagent is often used to drive the reaction to completion. However, a large excess should be avoided to simplify the purification process. For the derivatization of citrulline, a constant ratio of Fmoc-Cl to total amino acids (10:1) has been used effectively in analytical applications. researchgate.netrsc.org

Carboxylic Acid Methyl Esterification Procedures

Following the successful Nα-Fmoc protection of L-citrulline, the next step in the synthesis of this compound is the esterification of the carboxylic acid group to a methyl ester. This transformation is essential for protecting the C-terminus during subsequent peptide coupling reactions. libretexts.org

Classical Esterification Techniques

Classical methods for esterification often involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For the methyl esterification of Fmoc-L-citrulline, this typically involves dissolving the protected amino acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.comacs.orgacs.org

The Fischer esterification, which utilizes an excess of the alcohol as the solvent and a strong acid catalyst, is a common approach. The reaction is driven to completion by the large excess of methanol. Thionyl chloride (SOCl₂) in methanol is another effective classical method for generating the methyl ester. mdpi.com This reagent reacts with methanol to form methyl chlorosulfite, which then esterifies the carboxylic acid.

A significant challenge in the esterification of amino acids is their zwitterionic nature, which can make them difficult to dissolve in organic solvents and can complicate the reaction. acs.orgacs.org However, the presence of the lipophilic Fmoc group on the amino acid generally improves its solubility in organic solvents, facilitating the esterification process.

Advanced and Selective Methyl Ester Formation

More advanced and selective methods for methyl ester formation have been developed to overcome some of the limitations of classical techniques, such as harsh reaction conditions and potential side reactions.

One such method involves the use of milder esterification agents. For instance, methyl iodide (CH₃I) in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) can be used to form the methyl ester under relatively mild conditions. This method avoids the use of strong acids, which could potentially compromise acid-labile protecting groups, although the Fmoc group is generally stable to acidic conditions.

Another approach is the use of diazomethane (B1218177) (CH₂N₂). While highly effective and proceeding under very mild conditions, the toxicity and explosive nature of diazomethane limit its widespread use.

Convergent and Linear Synthetic Approaches

The synthesis of this compound can be conceptualized through either a linear or a convergent approach. chemistnotes.comsit.edu.cn

In a linear synthesis , the transformations are carried out sequentially on the starting material. For this compound, this would typically involve:

Starting with L-citrulline.

Performing the Nα-Fmoc protection to yield Fmoc-L-citrulline.

Proceeding with the methyl esterification of Fmoc-L-citrulline to obtain the final product, this compound.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined at a later stage. chemistnotes.comnih.gov For this compound, a convergent approach is less common as the molecule is relatively small. However, one could envision a hypothetical convergent route where a protected citrulline derivative is coupled with a methyl-esterified fragment. In the broader context of peptide synthesis, convergent strategies are highly valuable for the assembly of large peptides, where different protected peptide fragments are synthesized separately and then ligated. nih.gov

Table 2: Comparison of Linear and Convergent Synthetic Approaches

ApproachAdvantagesDisadvantages
Linear Simpler to plan and execute for smaller molecules.Overall yield can be low for multi-step syntheses. chemistnotes.com
Convergent Generally results in higher overall yields for complex molecules. chemistnotes.com Allows for the parallel synthesis of fragments.Requires more complex planning and the development of reliable fragment coupling methods.

For the specific synthesis of this compound, the linear approach is the most practical and widely employed method due to the limited number of synthetic steps involved.

Purification and Isolation Methodologies in Academic Synthesis

Following the synthesis of this compound, which typically involves the protection of the α-amino group of L-citrulline with a Fmoc group and subsequent esterification of the carboxylic acid, the crude product exists as a mixture. The choice of purification strategy depends on the nature of the impurities and the desired final purity of the compound.

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound and related derivatives, flash column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

Flash Column Chromatography: This is a widely used preparative technique in academic labs for routine purification. rochester.edu It utilizes a stationary phase, typically silica (B1680970) gel, packed in a column. The crude mixture is loaded onto the column, and a solvent system (mobile phase) is passed through under positive pressure. rochester.edu The separation is based on the polarity of the compounds. Given the moderate polarity of this compound, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. This allows for the sequential elution of compounds, with less polar impurities eluting first, followed by the desired product. The selection of the solvent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu For Fmoc-protected amino acid esters, common solvent systems involve mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol. google.comnih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), preparative reversed-phase HPLC (RP-HPLC) is the method of choice. tandfonline.com In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The crude peptide is dissolved in a suitable solvent and injected into the column. Elution is typically performed with a gradient of an organic solvent, such as acetonitrile (B52724) (MeCN), in water. tandfonline.com An acid modifier, like trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by ensuring the analytes are in a single protonation state. tandfonline.com The Fmoc group's strong UV absorbance facilitates easy detection of the eluting product. nih.gov

Table 1: Representative Chromatographic Purification Methods for Fmoc-Amino Acid Esters

Technique Stationary Phase Mobile Phase System (Gradient) Typical Application Purity Achieved Reference
Flash Column Chromatography Silica Gel Ethyl Acetate / Hexane (e.g., 2:1) Purification of N-Fmoc-cis-4-hydroxy-L-proline methyl ester >95% nih.gov
Flash Column Chromatography Silica Gel Dichloromethane / Methanol (e.g., 100% DCM to 80:20 DCM:MeOH) Purification of cyclic peptides 98-99% silicycle.com
Flash Column Chromatography Silica Gel Hexane / Ethyl Acetate (with 0.1% DIPEA) Purification of N-Fmoc-Tyr(3-F,Pis)-OMe High google.com
Preparative RP-HPLC C18 Silica Water (0.1% TFA) / Acetonitrile (0.08% TFA) Purification of dipeptide amides >90% (post-cleavage), >99% (post-HPLC) tandfonline.com

Recrystallization is a powerful purification technique for crystalline solid compounds like this compound. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. mt.com The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. mt.com

Precipitation is a related technique where a compound is rapidly forced out of solution. This is often achieved by adding a non-solvent (or anti-solvent), in which the desired compound is insoluble, to a solution of the compound. rochester.edu This method is generally faster than recrystallization but may yield a less crystalline or amorphous solid. For many Fmoc-protected amino acids, a common procedure involves dissolving the crude product in a solvent like ethyl acetate or dichloromethane, followed by the addition of a non-polar solvent such as hexane or petroleum ether to induce precipitation. acs.org Another approach involves dissolving the compound in a polar solvent like ethanol (B145695) and then adding water until the solution becomes cloudy, which upon standing, yields crystals. google.comgoogle.com

Table 2: Recrystallization and Precipitation Solvents for Fmoc-Amino Acid Derivatives

Method Solvent(s) Procedure Target Compound Class Reference
Recrystallization Ethanol / Water Dissolve in hot ethanol/water mixture (e.g., 1:1 or 2:3 v/v), cool to crystallize. N-Fmoc-L-amino acids google.comgoogle.com
Precipitation Ethyl Acetate / Hexane Dissolve crude product in ethyl acetate, add hexane to induce precipitation. N-Fmoc-N-methyl-amino acids acs.org
Recrystallization Ethyl Acetate / Ethanol Dissolve in ethyl acetate-ethanol mixture and cool. Phthalyl-L-citrulline rsc.org
Precipitation Dichloromethane / Hexane Wash residue with a dichloromethane/hexane mixture to remove impurities and isolate the solid product. N-Fmoc-Tyr(3-F,Pis)-OMe google.com

Reactivity and Chemical Transformations of Fmoc L Cit Ome

Selective Deprotection of the Fmoc Group

The selective removal of the Fmoc group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the elongation of the peptide chain. genscript.com This process must be efficient and specific, leaving other protecting groups and the peptide backbone intact.

The deprotection of the Fmoc group is achieved through a base-mediated elimination reaction. The mechanism involves the abstraction of the acidic proton on the β-carbon of the fluorenyl ring system by a base. researchgate.net This initial deprotonation is the rate-determining step and leads to the formation of a carbanion intermediate. rsc.org Subsequently, this intermediate undergoes an E1cB (Elimination Unimolecular conjugate Base) elimination, releasing the free amine of the amino acid and the highly reactive dibenzofulvene (DBF) byproduct. rsc.orgnih.gov

Kinetic studies of Fmoc cleavage provide valuable insights into the efficiency of different deprotection reagents and conditions. The rate of Fmoc removal is influenced by the base, its concentration, the solvent, and the specific amino acid residue. nih.gov For instance, the half-life (t1/2) of Fmoc deprotection from a resin-bound valine using 20% piperidine (B6355638) in DMF is approximately 6 seconds. total-synthesis.com

Different bases exhibit markedly different deprotection kinetics. The following table illustrates the half-lives for the deprotection of Fmoc-Val-OH using various amine bases in DMF: total-synthesis.com

Amine BaseConcentration in DMFHalf-life (t1/2)
Piperidine20%6 seconds
Piperidine5%20 seconds
Morpholine50%1 minute
Dicyclohexylamine50%35 minutes
Diisopropylethylamine50%10 hours

The choice of base can be critical, especially for sequences prone to side reactions. Studies have shown that while piperidine is highly effective, alternatives like piperazine (B1678402) have been explored to minimize base-induced side reactions. nih.govresearchgate.net For example, kinetic studies on Fmoc-L-Arginine(Pbf)-OH deprotection showed that at short reaction times, piperazine was less efficient than 4-methylpiperidine (B120128) (4MP) and piperidine (PP), but with sufficient time (at least 10 minutes), all three reagents achieved efficient deprotection. nih.gov In contrast, for Fmoc-L-Leucine-OH, all three bases showed comparable and efficient deprotection even at shorter times. nih.gov The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc cleavage, but they require a nucleophilic scavenger to trap the DBF byproduct. rsc.orggoogle.com

The choice of deprotection reagent can significantly influence the formation of byproducts during Fmoc cleavage. While piperidine is a standard reagent, its use can lead to side reactions, most notably the formation of aspartimide from aspartic acid residues. scholaris.caresearchgate.net This occurs through the attack of the backbone amide nitrogen on the side-chain carbonyl, a reaction promoted by the basic conditions of Fmoc deprotection. rsc.org

To mitigate such side reactions, alternative deprotection cocktails have been investigated. For example, using piperazine in combination with DBU has been shown to reduce diketopiperazine formation, another common side reaction, particularly with C-terminal proline residues. acs.org The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to piperazine has been found to further suppress side reactions. researchgate.net Lewis acids, such as calcium chloride and boron trifluoride diethyl etherate, have also been explored as additives to milder bases like diethylamine (B46881) to develop alternative deprotection methods that can limit byproduct formation. scholaris.ca The dibenzofulvene (DBF) byproduct itself can lead to unwanted modifications if not effectively scavenged. Secondary amines like piperidine efficiently form a stable adduct with DBF, preventing it from reacting with the liberated amine of the peptide. google.comtotal-synthesis.com

Ester Hydrolysis of the Methyl Ester Moiety

While the methyl ester of Fmoc-L-Cit-Ome serves as a useful protecting group for the C-terminus during certain synthetic manipulations, its removal is necessary to liberate the carboxylic acid for subsequent reactions, such as peptide bond formation in solution-phase synthesis or for the creation of C-terminal acid peptides. nih.govlibretexts.org

Standard ester hydrolysis often requires strongly acidic or basic conditions, which are incompatible with the base-labile Fmoc group. nih.gov Therefore, mild and orthogonal conditions are necessary for the selective saponification of the methyl ester without premature Fmoc deprotection. nih.gov

One approach involves the use of metal hydroxides under carefully controlled conditions. For instance, lithium hydroxide (B78521) (LiOH) in a mixture of dioxane, methanol (B129727), and water can be used to hydrolyze methyl esters of N-protected amino acids. csic.es Another developed method utilizes calcium(II) iodide as a protective agent for the Fmoc group, allowing for ester hydrolysis with sodium hydroxide in an acetone/water solvent system. nih.gov This method has been shown to be effective for a range of Fmoc-protected amino acid methyl esters, providing the corresponding carboxylic acids in good yields with minimal Fmoc deprotection. nih.gov A study on the alkaline hydrolysis of various esters demonstrated that using dichloromethane (B109758)/methanol (9:1) as a solvent with sodium hydroxide allows for rapid and mild saponification at room temperature. sci-hub.searkat-usa.org

The following table summarizes the results of a screening of inorganic hydroxides for the hydrolysis of Fmoc-Gly-OMe, highlighting the balance between ester hydrolysis and Fmoc deprotection. researchgate.net

Hydroxide (1.5 eq.)Solvent SystemEster Hydrolysis YieldFmoc Deprotection
LiOHAcetone/Water (2.3:1)~40%~15%
NaOHAcetone/Water (2.3:1)~45%~10%
KOHAcetone/Water (2.3:1)~40%~15%

These findings indicate that sodium hydroxide provides a marginally better yield of the hydrolyzed product with less Fmoc deprotection under these specific conditions. nih.gov

Enzymatic hydrolysis offers a highly selective and mild alternative for cleaving the methyl ester of N-protected amino acids. nih.gov Lipases and proteases are commonly employed for this purpose, often exhibiting high enantioselectivity, which is particularly valuable when working with racemic or non-proteinogenic amino acids. tandfonline.comtandfonline.com

Porcine pancreatic lipase (B570770) (PPL) has been shown to catalyze the enantioselective hydrolysis of N-protected amino acid methyl esters. nih.gov The enzyme typically shows a preference for the L-enantiomer, resulting in the L-amino acid and the unreacted D-amino acid ester. nih.govtandfonline.com The reaction rate and enantioselectivity are influenced by the N-protecting group and the structure of the amino acid. nih.gov For instance, PPL favors aromatic amino acids, leading to rapid hydrolysis with excellent enantioselectivity. tandfonline.comtandfonline.com Other enzymes like α-chymotrypsin and subtilisin also demonstrate high specificity for the L-enantiomer of amino acid esters. cdnsciencepub.comresearchgate.net The enzymatic hydrolysis is typically carried out in a buffered aqueous solution, sometimes with an organic co-solvent to improve substrate solubility. tandfonline.compsu.edu

The following table provides examples of enzymes used for the hydrolysis of N-acyl amino acid methyl esters and their stereospecificity. cdnsciencepub.com

EnzymeSubstrate ExampleStereospecificity
α-ChymotrypsinMethyl N-acetyl phenylserinateS-configuration (L-form)
SubtilisinMethyl N-acetyl phenylserinateS-configuration (L-form)
BromelainMethyl N-acetyl phenylserinateR-configuration (D-form)

The use of ionic liquids as co-solvents in enzymatic hydrolysis has also been explored. For example, papain-catalyzed hydrolysis of D,L-phenylglycine methyl ester in a phosphate (B84403) buffer containing 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) showed significantly increased enantioselectivity compared to the reaction in buffer alone or with organic co-solvents. tandfonline.comtandfonline.com

Peptide Bond Formation with the Nα-Deprotected Amino Acid

This compound, or Fmoc-L-Citrulline Methyl Ester, is a derivative of the non-essential amino acid citrulline. smolecule.com It is protected at the amino group by a fluorenylmethoxycarbonyl (Fmoc) group and at the carboxylic acid group by a methyl ester. This structure makes it a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). smolecule.com The Fmoc group's stability and its straightforward removal under basic conditions, typically with piperidine, are key to its utility. smolecule.com

Once the Fmoc group is removed, the newly freed amino group is ready to form a peptide bond with an incoming activated amino acid. This process is central to the stepwise elongation of a peptide chain.

Amide Coupling Reagents and Their Mechanistic Role

The formation of a peptide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid of the incoming amino acid. This is achieved through the use of coupling reagents. These reagents react with the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the deprotected Nα-amino group of the this compound.

Common classes of coupling reagents used in peptide synthesis include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a less reactive N-acylurea, and there is also a risk of racemization. peptide.com To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. peptide.com

Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.com They convert the carboxylic acid into a reactive oxyphosphonium species.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are also very popular. peptide.com They were initially thought to have a uronium structure but have been shown to exist as aminium salts in solution. peptide.com These reagents, often used in conjunction with HOBt or HOAt, provide rapid and efficient coupling with minimal racemization. peptide.com

The choice of coupling reagent and additives can be critical for the successful synthesis of peptides containing citrulline, especially in complex sequences where steric hindrance or aggregation may be an issue. doi.org

Table 1: Common Amide Coupling Reagents and Their Characteristics

Reagent ClassExample ReagentsMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, DICFormation of an O-acylisourea intermediateCost-effectivePotential for racemization and N-acylurea formation
Phosphonium Salts BOP, PyBOPFormation of a reactive oxyphosphonium speciesHigh efficiency, low racemizationCan be more expensive
Uronium/Aminium Salts HBTU, TBTU, HATUFormation of a reactive aminium/uronium active esterVery efficient, fast reaction times, low racemizationCost can be a factor

Stereochemical Integrity During Peptide Coupling Reactions

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during peptide synthesis. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significantly different biological activities.

The risk of racemization is highest during the activation step of the carboxylic acid. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization, particularly when using carbodiimide (B86325) reagents without additives. arkat-usa.org

For Fmoc-protected amino acids, including this compound, the urethane-based protecting group itself helps to suppress racemization. osti.gov However, the choice of coupling reagent, solvent, and base can still influence the degree of epimerization. researchgate.net Studies have shown that using phosphonium or uronium/aminium salt-based reagents in combination with additives like HOBt or HOAt significantly reduces the risk of racemization compared to using carbodiimides alone. peptide.comnih.gov The reaction conditions, such as temperature and reaction time, also play a crucial role. chemrxiv.org

Evaluation of Coupling Efficiency in Model Systems

The efficiency of peptide coupling reactions is often evaluated using model peptide systems. These are typically short, well-characterized peptide sequences that are known to be difficult to synthesize due to factors like steric hindrance or aggregation. osti.govnih.gov By synthesizing these model peptides and analyzing the crude product by techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, researchers can quantify the yield of the desired peptide and identify any side products. osti.govnih.gov

For this compound, evaluating its coupling efficiency in various model systems would involve incorporating it into different positions within a peptide sequence and using a range of coupling reagents and conditions. This allows for the determination of the optimal conditions for achieving high coupling yields and minimizing side reactions. For instance, a difficult coupling might involve the acylation of a sterically hindered amino acid or a sequence prone to forming secondary structures on the solid support. doi.orgnih.gov

Side Chain Modifications and Derivatizations of the Citrulline Residue

The side chain of citrulline contains a neutral urea (B33335) moiety, which distinguishes it from the positively charged guanidinium (B1211019) group of arginine. wikipedia.org This difference in charge and hydrogen bonding capacity can influence protein structure and function. mdpi.comnih.govresearchgate.net The urea group also presents a unique handle for chemical modification.

Chemical Functionalization of the Urea Moiety

The urea group of the citrulline side chain is a target for specific chemical reactions. One notable modification involves the reaction with dicarbonyl compounds. For example, 1,2-dicarbonyl compounds like phenylglyoxal (B86788) and 2,3-butanedione (B143835) (in the presence of antipyrine) can react with the urea group to form cyclic adducts. google.comresearchgate.net This reaction has been utilized to develop chemical probes for the detection and enrichment of citrullinated peptides and proteins. google.comresearchgate.net More recently, 1,3-dicarbonyl moieties have been explored as they may offer improved reactivity with the citrulline side chain. google.com

These chemical derivatizations can be used to introduce labels, such as fluorophores or biotin (B1667282) tags, onto citrulline-containing peptides, facilitating their study in biological systems. acs.org

Table 2: Reagents for the Chemical Functionalization of the Citrulline Urea Moiety

ReagentResulting ModificationApplicationReference
PhenylglyoxalForms a cyclic adductDetection of citrullinated proteins google.com
2,3-Butanedione and AntipyrineForms a chromophoric adductSpecific modification and detection of citrulline-containing peptides researchgate.net
1,3-Dicarbonyl MoietiesForms a cyclic adductChemical probes for citrulline detection google.com

Applications of Fmoc L Cit Ome in Advanced Organic and Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. americanpeptidesociety.orgspringernature.com The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of a base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection. beilstein-journals.orgnih.gov

In standard Fmoc-SPPS, the elongation of the peptide chain requires an incoming amino acid to have a free carboxyl group for activation and subsequent coupling to the free N-terminal amine of the resin-bound peptide. beilstein-journals.org For this reason, the direct incorporation of Fmoc-L-Cit-Ome into a growing peptide chain on a resin is not chemically feasible due to its protected methyl ester group.

Instead, the incorporation of a citrulline residue is achieved using Fmoc-L-Cit-OH . sigmaaldrich.comsigmaaldrich.com The process follows the standard SPPS cycle:

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govchempep.com This step exposes a free amine for the next coupling reaction.

Activation: The free carboxylic acid of Fmoc-L-Cit-OH is activated to facilitate peptide bond formation. This is accomplished by reacting it with a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts like HBTU or HCTU. chempep.commerckmillipore.com

Coupling: The activated Fmoc-L-Cit-OH solution is added to the resin, and the reaction is allowed to proceed until the free amine is completely acylated, forming a new peptide bond. chapman.edu

Washing: The resin is thoroughly washed with solvents like DMF to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated for each amino acid in the sequence, allowing for the precise and efficient assembly of complex peptide chains containing citrulline. nih.gov

During SPPS, especially in the synthesis of long or hydrophobic peptides, the growing peptide chains can fold into stable secondary structures and aggregate. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions, which results in lower yields and difficult purifications.

One effective strategy to overcome this challenge is the introduction of "structure-breaking" elements into the peptide backbone. While not its primary documented function, the incorporation of a non-standard amino acid like L-citrulline can help mitigate aggregation. Its bulky, hydrophilic urea-containing side chain can disrupt the inter-chain hydrogen bonding that stabilizes β-sheet formation, a common cause of aggregation. This principle is similar to the use of pseudoproline dipeptides or backbone-protected (Hmb/Dmb) amino acids, which are specifically designed to temporarily alter the peptide's conformation and improve solvation. merckmillipore.com

StrategyMechanism of ActionExample
Pseudoproline DipeptidesIntroduce a "kink" in the peptide backbone, disrupting secondary structure formation.Fmoc-Ser(tBu)-Ψ(Me,Me)pro-OH
Backbone ProtectionTemporarily protect a backbone amide nitrogen to prevent hydrogen bonding.Fmoc-Gly-(Hmb)Gly-OH merckmillipore.com
Incorporation of Non-Standard ResiduesDisrupt regular backbone geometry and hydrogen bonding patterns with a unique side chain.Fmoc-L-Cit-OH
Chaotropic SaltsAdded to reaction media to disrupt protein structure and increase solubility.LiCl, KSCN

Automated peptide synthesizers have revolutionized SPPS by standardizing the repetitive cycles of deprotection, washing, and coupling, which enhances reproducibility and throughput. americanpeptidesociety.orgnih.gov These instruments are programmed with specific protocols that control the delivery of reagents and reaction times. beilstein-journals.orgchapman.edu

To incorporate a citrulline residue using an automated synthesizer, a stock solution of the appropriate building block, Fmoc-L-Cit-OH , and an activator (e.g., HCTU) are loaded onto the instrument. chapman.edu The user defines the peptide sequence, and the synthesizer executes the pre-programmed protocol for each amino acid. The successful automation of SPPS is greatly aided by real-time monitoring of the Fmoc deprotection step via UV absorbance, which ensures each cycle is complete before proceeding to the next. americanpeptidesociety.orgnih.gov

StepReagent/SolventTypical DurationPurpose
1. SwellingDMF or NMP15-30 minPrepare the resin for synthesis by solvating polymer chains.
2. Fmoc Deprotection20% Piperidine in DMF2 x 5-10 minRemove the N-terminal Fmoc group to expose a free amine. chempep.com
3. WashingDMF5-7 cyclesRemove piperidine and dibenzofulvene byproduct.
4. CouplingFmoc-L-Cit-OH, Activator (e.g., DIC/Oxyma), Base (e.g., DIPEA) in DMF30-60 minForm the peptide bond with the activated citrulline derivative.
5. WashingDMF3-5 cyclesRemove excess reagents and byproducts.

Utility in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out all reaction steps in a homogeneous solution, with intermediates being purified after each step. chempep.com This method is highly suitable for large-scale synthesis and for complex strategies like fragment condensation. It is in this domain that this compound is most directly applicable.

For the synthesis of very long peptides or small proteins, a convergent strategy known as fragment condensation is often employed. chempep.comspringernature.com This approach involves synthesizing several smaller, protected peptide fragments and then coupling them together in solution. chempep.com

This compound is an excellent building block for creating a C-terminal fragment. A peptide sequence can be built in solution, starting with L-Citrulline methyl ester and adding amino acids towards the N-terminus, which remains protected with an Fmoc group. The resulting fragment, Fmoc-[...]-AA-Cit-Ome, has its C-terminus conveniently protected by the methyl ester. This fragment can then be coupled with another peptide fragment that has a free C-terminus after its N-terminal Fmoc group is removed. This method avoids potential side reactions and racemization that can occur when activating the C-terminus of a larger peptide fragment.

This compound is an ideal starting material for the stepwise synthesis of short peptides in solution, particularly when a C-terminal methyl ester is desired on the final product. The synthesis would proceed from the C-terminus to the N-terminus in the following manner:

The Fmoc group of this compound is removed under basic conditions to yield H-L-Cit-Ome.

The next amino acid in the sequence, protected as an Fmoc-amino acid (e.g., Fmoc-Ala-OH), is activated with a coupling reagent.

The activated Fmoc-amino acid is reacted with H-L-Cit-Ome to form the dipeptide Fmoc-Ala-Cit-Ome.

The resulting dipeptide is purified to remove unreacted starting materials and byproducts.

These deprotection and coupling steps are repeated until the desired short peptide sequence is fully assembled. researchgate.net

This method provides excellent control over each step of the synthesis and allows for the purification of intermediates, ensuring a high-purity final product. chempep.com

Building Block for Peptidomimetic and Unnatural Amino Acid Synthesis

This compound is a key starting material for creating peptidomimetics and other unnatural amino acid structures. Its utility stems from the distinct characteristics of the citrulline side chain, which can be leveraged to modulate the properties of synthetic peptides.

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties such as stability and bioactivity. nih.gov The incorporation of citrulline, facilitated by reagents like this compound, is a strategic approach in peptidomimetic design. The conversion of a positively charged arginine residue to a neutral citrulline residue through deimination results in the loss of a positive charge and an increase in the protein's hydrophobicity. wikipedia.orgnih.gov This fundamental change can significantly alter protein folding, structure, and function. wikipedia.org

The design of citrulline-containing peptidomimetics leverages these structural and electronic changes. By replacing a natural amino acid with citrulline, chemists can create peptide analogs with significant differences in polarity and hydrogen bonding capability compared to their natural counterparts. nih.gov This modification can prevent cleavage by proteases, thereby improving the metabolic stability of the peptide. nih.gov The synthesis is typically achieved through solid-phase peptide synthesis (SPPS), where this compound or its carboxylic acid equivalent, Fmoc-L-Cit-OH, is used as a building block. chemimpex.com

Table 1: Impact of Arginine to Citrulline Conversion on Peptide Properties

PropertyArginine ResidueCitrulline ResidueImplication in Peptidomimetic Design
Charge (at neutral pH) PositiveNeutral nih.govAlters electrostatic interactions and solubility.
Side Chain Guanidinium (B1211019) groupUrea (B33335) group nih.govChanges hydrogen bonding capacity and chemical reactivity.
Hydrophobicity LowerHigher wikipedia.orgAffects protein folding and membrane permeability.
Protease Susceptibility Cleavage site for some proteasesResistant to cleavageEnhances metabolic stability. nih.gov

In biological systems, citrulline is a key intermediate in the urea cycle and a precursor for the endogenous synthesis of arginine. lifetein.comresearchgate.net This biochemical relationship inspires synthetic strategies where citrulline-containing compounds are used as precursors for arginine analogs. While direct conversion of the citrulline side chain within a peptide is complex, synthetic routes have been developed to create arginine building blocks from related precursors. For example, arginine derivatives can be synthesized through the guanidinylation of ornithine, a closely related amino acid. nih.gov Citrulline itself is synthesized biologically from ornithine and carbamoyl phosphate (B84403). lifetein.com The structural framework of citrulline can thus be seen as a versatile scaffold for the chemical synthesis of novel arginine analogs with modified side chains for incorporation into peptides.

Contributions to Bioconjugation and Chemical Biology Probes

This compound and its derivatives are instrumental in the fields of bioconjugation and chemical biology, enabling the construction of sophisticated molecular tools for research and therapeutic applications. chemimpex.comsmolecule.com

A prominent application of this compound is in the synthesis of linkers for antibody-drug conjugates (ADCs). chemicalbook.comnih.gov ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. nih.gov The linker connecting the antibody and the drug is a critical component, and it must be stable in circulation but cleavable at the target site.

Fmoc-L-Cit-OH is a crucial building block for the widely used valine-citrulline (Val-Cit) dipeptide linker. chemicalbook.commedchemexpress.com This linker is designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment. nih.gov The synthesis of the Val-Cit linker involves the sequential coupling of Fmoc-L-Cit-OH and then Fmoc-L-Valine to a para-aminobenzyl alcohol (PAB) spacer. chemicalbook.com The use of Fmoc-L-Cit-OH in this context allows for the precise and efficient assembly of this cleavable linker, which is a key component in several preclinical and approved ADCs. nih.gov The Val-Cit linker has demonstrated applicability with a variety of cytotoxic drugs, enhancing their targeted delivery and therapeutic efficacy.

Table 2: Role of Fmoc-L-Cit-OH in ADC Linker Synthesis

ComponentFunctionRelevance of Fmoc-L-Cit-OH
Antibody Provides specificity for tumor antigens.N/A
Val-Cit Linker Connects antibody and payload; stable in blood, cleaved by cathepsin B in tumors. nih.govKey building block for the dipeptide sequence. medchemexpress.com
Payload (Cytotoxic Drug) Kills the target cancer cell.N/A

The post-translational modification of arginine to citrulline (citrullination) is a key process in both normal physiology and various diseases, including autoimmune disorders like rheumatoid arthritis and multiple sclerosis. wikipedia.orgnih.govbiosyn.com To study these processes, researchers require synthetic peptides containing citrulline at specific sites.

This compound and its derivatives are essential tools for synthesizing these citrullinated peptide probes. chemimpex.com These synthetic peptides can be used for several research applications:

Enzyme Substrates: To study the activity and specificity of peptidylarginine deiminases (PADs), the enzymes that catalyze citrullination. nih.gov

Antigens for Antibody Detection: To detect and quantify autoantibodies against citrullinated proteins, which are important diagnostic and prognostic markers for rheumatoid arthritis. wikipedia.org

Proteomic Standards: As standards in mass spectrometry-based proteomics to identify and quantify sites of protein citrullination in biological samples. wikipedia.orgjpt.com

Furthermore, chemical biology has seen the development of citrulline-specific probes that can tag citrulline residues in peptides, allowing for their enrichment and easier identification from complex biological mixtures. nih.govnih.gov The synthesis of peptide fragments needed to validate these chemical probes often relies on building blocks like this compound.

Comparative Studies with Other Fmoc-Protected Amino Acid Derivatives

The choice of Fmoc-protected amino acid derivative can significantly impact the efficiency and outcome of solid-phase peptide synthesis (SPPS). While direct comparative studies focusing solely on the synthetic performance of this compound are not abundant, its properties can be contrasted with other commonly used derivatives, particularly Fmoc-L-Arg(Pbf)-OH.

A key difference lies in the side chain. The urea group of citrulline is neutral and does not require a protecting group during standard Fmoc-SPPS. In contrast, the strongly basic guanidinium group of arginine requires a bulky and acid-labile protecting group, most commonly Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

Advantages of this compound over Fmoc-L-Arg(Pbf)-OH:

No Side-Chain Deprotection Issues: The synthesis avoids potential side reactions associated with the removal of the Pbf group, which can sometimes lead to modification of sensitive residues like tryptophan. merckmillipore.com In contrast, derivatives like Fmoc-Arg(Boc)2-OH have been developed specifically to avoid by-products that can cause sulfonation of tryptophan or tyrosine. merckmillipore.com

Potentially Improved Coupling: The absence of a bulky side-chain protecting group may reduce steric hindrance and lead to more efficient coupling reactions, although this is sequence-dependent.

Potential Considerations:

Side-Chain Reactivity: The urea side-chain of citrulline is not completely inert and has been reported to potentially react with coupling reagents under certain conditions, which could lead to the formation of by-products. researchgate.net This contrasts with amino acids that have more chemically inert side chains.

Aggregation: Peptides containing citrulline may have different aggregation propensities compared to their arginine-containing counterparts due to the change in charge and hydrophobicity. Peptide aggregation can be a significant challenge in SPPS. merckmillipore.com

Ultimately, the choice between this compound and other derivatives depends on the specific target sequence and the desired properties of the final peptide. The use of citrulline offers unique advantages for creating peptidomimetics and bioconjugates that are distinct from those achievable with the 20 proteinogenic amino acids.

Evaluation of Synthetic Advantages in Complex Peptide Design

The incorporation of citrulline into peptides offers several strategic advantages, stemming from its structure as a neutral isostere of the positively charged amino acid arginine. biosyn.com Citrulline residues are generated in vivo through the post-translational modification of arginine by peptidylarginine deiminase (PAD) enzymes. biosyn.com The ability to synthetically introduce citrulline allows researchers to probe and mimic these biological processes, as well as to design peptides with tailored properties.

One of the most significant applications of citrulline in complex peptide design is in the construction of enzyme-cleavable linkers for antibody-drug conjugates (ADCs). The dipeptide motif valine-citrulline (Val-Cit) is a well-established linker that is selectively cleaved by lysosomal proteases, such as cathepsin B, inside cancer cells. medchemexpress.com Fmoc-protected citrulline derivatives are essential for synthesizing these Val-Cit components. medchemexpress.com

The use of this compound, specifically, is most suited for solution-phase peptide synthesis, where the methyl ester protects the C-terminus while the Fmoc group protects the N-terminus. For use in modern automated SPPS, the methyl ester would require a saponification step to yield the free carboxylic acid (Fmoc-L-Cit-OH) necessary for coupling to the resin-bound amine.

Table 1: Synthetic Advantages of Citrulline Incorporation in Peptides

AdvantageDescriptionKey Application Example
Enzymatic Cleavage SiteThe valine-citrulline (Val-Cit) motif is specifically recognized and cleaved by intracellular enzymes like cathepsin B.Linkers in Antibody-Drug Conjugates (ADCs) for targeted drug release. medchemexpress.com
Mimicry of Post-Translational ModificationAllows for the synthesis of peptides containing citrulline to study the biological effects of deimination, a process linked to autoimmune disorders. biosyn.comDevelopment of diagnostic tools and research into diseases like rheumatoid arthritis.
Modulation of Physicochemical PropertiesReplacing the basic arginine with the neutral citrulline removes a positive charge, which can alter a peptide's isoelectric point, solubility, and receptor-binding interactions. biosyn.comFine-tuning peptide therapeutics to improve their pharmacokinetic profiles.
Increased Proteolytic StabilityPeptides containing citrulline can exhibit enhanced resistance to degradation by certain proteases compared to their arginine-containing counterparts.Designing more stable and long-lasting peptide-based drugs.

Mechanistic and Theoretical Investigations Involving Fmoc L Cit Ome

Computational Chemistry Studies on Reaction Pathways

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and molecular behavior at an atomic level. For Fmoc-L-Cit-Ome, these methods can predict reaction pathways, transition states, and the influence of the molecular environment.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of peptide chemistry, DFT calculations are instrumental in determining the energetics of reaction pathways, such as peptide bond formation and side-chain modifications. While specific DFT studies exclusively on this compound are not prevalent in public literature, the principles from studies on similar molecules, like dipeptides and other amino acids, are directly applicable. kuleuven.bewhiterose.ac.ukmdpi.comacs.org

DFT can be used to model the activation of the carboxyl group of an incoming Fmoc-amino acid and its subsequent coupling. These calculations provide relative free energy profiles for different mechanistic pathways, identifying the most energetically favorable routes. researchgate.net For instance, DFT can compare the activation barriers for forming various active esters or for coupling reactions mediated by different reagents. mdpi.commdpi.com The calculations would elucidate the influence of the methyl ester and the ureido side chain of citrulline on the electronic properties and reactivity of the molecule. Such studies are crucial for optimizing reaction conditions to maximize yield and minimize side reactions. A thorough DFT investigation can elucidate the nature of hydrolytically active species in solution and the influence of side-chain residues on the rate of hydrolysis. kuleuven.be

Table 1: Illustrative Energetic Data from DFT Calculations for Peptide Coupling

Parameter Description Significance for this compound
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur. Predicts the rate of peptide bond formation with different coupling reagents and helps identify the rate-limiting step of the reaction.
Reaction Energy (ΔE_rxn) The net energy difference between products and reactants. Determines if a reaction step is exothermic (energetically favorable) or endothermic.
Transition State Geometry The molecular structure at the highest point on the reaction energy profile. Provides insight into the mechanism of bond formation and the stereoelectronic factors that govern the reaction.

| Complexation Energy | The energy change upon the non-covalent association of two or more molecules. | Helps understand the initial binding of coupling reagents or other reactants to the this compound molecule before the chemical reaction. |

This table is a conceptual representation of data that can be generated via DFT calculations.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility and dynamic behavior of molecules like this compound in various environments over time. aip.orgpreprints.org MD simulations have been extensively used to study the self-assembly of Fmoc-conjugated amino acids and dipeptides, a process driven largely by non-covalent interactions like π-π stacking and hydrogen bonding. researchgate.netjlu.edu.cnreading.ac.uk

For this compound, MD simulations can predict its conformational ensemble in solution, revealing how the molecule folds and interacts with solvent molecules. rsc.org A key finding from simulations of similar molecules is the dominant role of the aromatic Fmoc groups, which tend to stack together, driving aggregation and the formation of ordered nanostructures. researchgate.netjlu.edu.cnnih.govnih.gov Simulations can also clarify the role of the amino acid side chain and other protecting groups in modulating these self-assembly processes. nih.govrsc.org By observing the dynamic behavior, researchers can understand how this compound might behave in a peptide synthesis mixture, including its propensity to form aggregates that could hinder reaction efficiency. aip.org

Table 2: Objectives and Findings of MD Simulations for Fmoc-Amino Acids

Simulation Objective Typical Findings Relevance to this compound
Self-Assembly Pathway Elucidation of the step-by-step process of monomer aggregation into larger structures (e.g., fibers, micelles). researchgate.net Predicts how this compound molecules might aggregate in solution, which can affect solubility and reactivity.
Conformational Sampling Identification of the most stable and frequently adopted conformations (rotamers, backbone angles) of the molecule. nih.gov Defines the inherent structural preferences of the molecule, which influences its interaction with other reagents.
Solvent Interaction Analysis of hydrogen bonding and hydrophobic interactions with solvent molecules (e.g., water, DMF). researchgate.net Helps to understand solubility and the role of the solvent in controlling self-assembly and reaction kinetics.

| Interaction Energy Analysis | Quantification of the forces (e.g., van der Waals, electrostatic) driving intermolecular interactions. jlu.edu.cn | Confirms the dominant role of π-π stacking between Fmoc groups as the primary driving force for aggregation. |

This table summarizes general applications and insights from MD simulations relevant to Fmoc-protected amino acids.

Stereochemical Control and Racemization Studies

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers, can lead to impurities that are difficult to separate and can have significant biological consequences.

The activation of the carboxylic acid group of an N-protected amino acid, a necessary step for peptide bond formation, significantly increases the acidity of the α-proton. This makes the α-carbon susceptible to racemization, particularly under basic conditions. mdpi.com Two primary mechanisms are responsible for this loss of chiral purity. mdpi.combachem.comhighfine.com

Direct Enolization: A base can directly abstract the acidic α-proton, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar structure, leading to a mixture of L- and D-enantiomers. mdpi.com

Oxazolone (B7731731) Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the urethane (B1682113) (Fmoc) protecting group, forming a cyclic 5(4H)-oxazolone intermediate. bachem.comresearchgate.net The oxazolone ring readily tautomerizes to its aromatic isomer, which is achiral. Hydrolysis or aminolysis of this intermediate results in a racemized product. mdpi.com

While urethane-based protecting groups like Fmoc are known to be more resistant to racemization via the oxazolone pathway compared to acyl groups, the risk is not eliminated, especially with highly activating coupling reagents or strong bases. bachem.com Amino acids with electron-withdrawing side chains or those prone to steric hindrance can exhibit different susceptibilities to racemization.

Table 3: Factors Influencing α-Carbon Racemization

Factor Effect on Racemization Rate Mechanism
Base Strength & Sterics Stronger, less sterically hindered bases (e.g., triethylamine) increase racemization compared to weaker, bulkier bases (e.g., DIPEA, collidine). highfine.com More effective abstraction of the α-proton.
Coupling Reagent Highly reactive reagents (e.g., carbodiimides without additives) increase the concentration and lifetime of highly activated species, promoting racemization. peptide.com Increases the likelihood of both direct enolization and oxazolone formation.
Temperature Higher temperatures generally increase the rate of racemization. creative-peptides.com Provides more energy to overcome the activation barrier for proton abstraction.
Solvent Polar aprotic solvents can stabilize charged intermediates, potentially influencing the rate. Solvent effects are complex and depend on the specific reaction system.

| Amino Acid Side Chain | Side chains that increase the acidity of the α-proton can enhance racemization. Phenylglycine and cysteine are particularly prone. mdpi.compeptide.com | Stabilizes the carbanion formed after proton abstraction. |

Several strategies have been developed to minimize or suppress racemization during the critical coupling step in peptide synthesis. creative-peptides.com The most common and effective approach involves the use of additives that convert the initially formed highly reactive intermediate into a more stable, yet still reactive, active ester that is less prone to racemization.

The most widely used additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). highfine.compeptide.compeptide.com When used with a coupling reagent like a carbodiimide (B86325) (e.g., DIC), these additives rapidly form HOBt or HOAt active esters. These esters are sufficiently reactive to couple efficiently with an amine but are significantly more resistant to racemization than the O-acylisourea intermediate formed by the carbodiimide alone. highfine.comresearchgate.net The choice of base is also critical, with bulkier bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine being preferred over less hindered bases. bachem.comhighfine.com

Table 4: Common Coupling Reagent and Additive Combinations to Suppress Racemization

Coupling Reagent Additive Resulting Active Species Efficacy in Suppressing Racemation
DIC (Diisopropylcarbodiimide) HOBt OBt-ester Good
DIC (Diisopropylcarbodiimide) HOAt OAt-ester Excellent
HBTU HOBt (formed in situ) OBt-ester Very Good
HATU HOAt (formed in situ) OAt-ester Excellent

This table provides a general comparison of common coupling systems used in modern peptide synthesis.

Advanced Analytical Methodologies for Research Scale Characterization

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are indispensable for evaluating the purity of Fmoc-L-Cit-Ome, separating the target compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-protected amino acid derivatives like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical method involves a reversed-phase column, which separates compounds based on their hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous component (often water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile (B52724), ACN). The TFA acts as an ion-pairing agent, improving peak shape and resolution for the peptide-like compound. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the elution of all components in a reasonable timeframe.

Detection is most commonly performed using an ultraviolet (UV) detector, leveraging the strong absorbance of the fluorenyl group of the Fmoc protecting group, typically at wavelengths around 265 nm or 301 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 25 °C

This method allows for the separation of this compound from potential impurities such as the free amino acid (L-Cit-Ome), the Fmoc-alcohol by-product, and any diastereomers or other related substances.

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of this compound is crucial. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.

For Fmoc-amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane (B92381)/isopropanol) or a reversed-phase system, is critical for achieving optimal separation. The specific interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the analyte and the CSP dictate the degree of resolution.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acid Derivatives

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10)
Flow Rate 0.5 mL/min
Detection UV at 265 nm
Column Temperature 20 °C

The goal is to achieve baseline resolution between the L- and D-enantiomer peaks, allowing for accurate quantification of the enantiomeric excess (e.e.), which should ideally be greater than 99.5% for use in peptide synthesis.

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods confirm the identity of this compound, advanced techniques provide deeper structural and mechanistic information.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. These assignments are fundamental for confirming the correct structure and connectivity.

For instance, a COSY spectrum would show correlations between adjacent protons, such as the alpha-proton and the beta-protons of the citrulline side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the ¹³C assignments. These advanced experiments can also be used to study dynamic processes, such as hindered rotation around amide bonds or the conformational preferences of the molecule in solution, providing insights into its behavior in different solvent environments.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for the detailed analysis of this compound and its reaction mixtures. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion and any fragments. This is invaluable for identifying unknown impurities or degradation products. For example, in a synthesis reaction mixture, HRMS can distinguish between the desired product and by-products with very similar masses. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to pinpoint the site of modification or degradation.

Quantitative Analysis of this compound and Its Derivatives

Accurate quantification of this compound is often required for kinetic studies, stability assessments, and for preparing solutions of known concentration for subsequent reactions. Quantitative NMR (qNMR) is an increasingly popular method for this purpose. By integrating the signal of a specific proton of this compound against the signal of an internal standard of known concentration, a highly accurate and precise concentration can be determined without the need for a specific reference standard of the analyte.

Alternatively, a validated HPLC method with a calibration curve generated from a series of standards of known concentration can be used for quantitative analysis. This is particularly useful for determining the concentration of this compound in complex matrices or for monitoring its consumption during a reaction.

Spectrophotometric Quantification Methods

A widely adopted and straightforward method for the quantification of Fmoc-protected compounds, including this compound, relies on the characteristic ultraviolet (UV) absorbance of the fluorenylmethoxycarbonyl (Fmoc) group. This technique is particularly valuable in solid-phase peptide synthesis (SPPS) for determining the loading capacity of a resin after the initial amino acid has been attached. rsc.orgresearchgate.net

The underlying principle of this method involves the base-catalyzed cleavage of the Fmoc protecting group. iris-biotech.de Typically, a solution of a secondary amine base, most commonly 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), is used to treat the Fmoc-containing compound. mdpi.comtec5usa.comscholaris.ca This reaction cleaves the Fmoc group, which then reacts with piperidine to form a stable dibenzofulvene-piperidine adduct. iris-biotech.demdpi.com This adduct possesses a strong UV chromophore, exhibiting distinct absorbance maxima around 290 nm and 301 nm. iris-biotech.demdpi.com

The concentration of the cleaved Fmoc group, and by extension the original this compound, can be determined by measuring the absorbance of the resulting solution with a UV-Vis spectrophotometer. thermofisher.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the adduct in the solution. rsc.orgiris-biotech.de The calculation requires a known molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at a specific wavelength. rsc.orgmdpi.com While values can vary slightly in the literature, a commonly used molar extinction coefficient for the adduct at approximately 301 nm is 7800 M⁻¹cm⁻¹. rsc.orgmdpi.com

The procedure generally involves:

Precisely weighing a small amount of the this compound sample (e.g., if attached to a solid support). thermofisher.com

Treating the sample with a defined volume of the piperidine/DMF solution to induce Fmoc deprotection. thermofisher.com

Diluting the resulting solution containing the dibenzofulvene-piperidine adduct to a known final volume. rsc.org

Measuring the UV absorbance at the specified wavelength (e.g., 301 nm) using a spectrophotometer. thermofisher.com

Calculating the concentration using the Beer-Lambert equation (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. rsc.org

This spectrophotometric method is valued for its simplicity, cost-effectiveness, and speed, making it a routine procedure in laboratories working with Fmoc-protected amino acids. mdpi.com

Table 1: Spectrophotometric Data for Fmoc Group Quantification

ParameterValueReference
PrincipleCleavage of Fmoc group and UV measurement of the resulting dibenzofulvene-piperidine adduct. iris-biotech.demdpi.com
Reagent20% Piperidine in N,N-Dimethylformamide (DMF) iris-biotech.demdpi.com
Wavelengths of Max Absorbance (λmax)~290 nm and ~301 nm mdpi.com
Molar Extinction Coefficient (ε) at ~301 nm7800 M⁻¹cm⁻¹ rsc.orgmdpi.com
ApplicationQuantification of Fmoc-amino acids, determination of resin loading in SPPS. rsc.orgresearchgate.net

Derivatization Strategies for Enhanced Detection

While the intact this compound can be detected by UV due to the Fmoc group, analysis of the core L-citrulline amino acid, especially at low concentrations or in complex biological matrices, often requires derivatization to enhance detection sensitivity and selectivity, typically for analysis by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Derivatization involves chemically modifying the amino acid to attach a tag that is either highly UV-absorbent or fluorescent. jasco-global.com This is usually performed pre-column, before the sample is injected into the HPLC system. jasco-global.comjascoinc.com

For the analysis of L-citrulline, which lacks a strong native chromophore, several derivatization reagents are commonly employed. nih.gov After the removal of the Fmoc group and hydrolysis of the methyl ester from this compound, the resulting L-citrulline can be subjected to these derivatization reactions.

Ortho-phthalaldehyde (OPA): OPA is a widely used reagent that reacts with primary amines, such as the alpha-amino group of citrulline, in the presence of a thiol (like β-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govjafs.com.pl These derivatives can be detected with high sensitivity using a fluorescence detector. nih.gov The reaction is rapid and lends itself to automation in modern HPLC systems. jasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): In an alternative approach, FMOC-Cl itself can be used as a pre-column derivatization reagent. creative-proteomics.comrsc.org It reacts with both primary and secondary amino acids to form stable, fluorescent Fmoc-amino acid derivatives. jascoinc.comnih.gov This method is advantageous when a comprehensive amino acid profile, including secondary amines, is required. The resulting derivatives are detected by fluorescence (Excitation: ~265 nm, Emission: ~310 nm) or UV absorbance. creative-proteomics.comrsc.org The derivatization reaction is typically carried out in a borate (B1201080) buffer at a basic pH. rsc.orgrsc.org

These derivatization strategies significantly lower the limits of detection for citrulline and other amino acids, enabling precise quantification in various research applications. nih.gov

Table 2: Common Pre-Column Derivatization Reagents for Citrulline Analysis

Derivatization ReagentAbbreviationTarget Functional GroupDetection MethodKey FeaturesReference
Ortho-phthalaldehydeOPAPrimary AminesFluorescenceHigh sensitivity, rapid reaction, automated. nih.govnih.govjafs.com.pl
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary & Secondary AminesFluorescence, UVStable derivatives, reacts with a broad range of amino acids. creative-proteomics.comrsc.orgnih.gov

Historical Context and Evolution in Peptide Chemistry

Development of the Fmoc Protecting Group in Peptide Synthesis

The chemical synthesis of peptides requires the temporary blockage of the Nα-amino group of an incoming amino acid to prevent unwanted side reactions during the formation of a peptide bond. peptide-li.comresearchgate.net The evolution of peptide synthesis has been largely driven by the development of increasingly sophisticated protecting groups. peptide-li.compublish.csiro.au

In the 1960s, R. B. Merrifield's invention of solid-phase peptide synthesis (SPPS) revolutionized the field. peptide-li.comresearchgate.net Early SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.compeptide.com While effective, the repeated acid exposure required in the Boc/Bzl strategy could lead to the degradation of sensitive peptide sequences and required the use of harsh chemicals like hydrofluoric acid (HF) for final cleavage from the resin support. lifetein.comiris-biotech.de

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comeurpepsoc.comresearchgate.net The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). publish.csiro.aulifetein.comamericanpeptidesociety.org This base-lability offered a truly orthogonal protection scheme, where the Nα-protecting group could be removed without affecting the acid-labile protecting groups typically used for amino acid side chains (tBu strategy). iris-biotech.deeurpepsoc.com

The adoption of the Fmoc/tBu strategy became widespread in the 1980s and is now the dominant method for SPPS. peptide.comamericanpeptidesociety.org Its advantages include:

Milder Deprotection Conditions: The use of piperidine is less harsh than the repeated TFA treatments in Boc chemistry, preserving the integrity of complex and modified peptides. americanpeptidesociety.orgaltabioscience.com

Orthogonality: True orthogonality between the temporary Nα-protection and permanent side-chain protection minimizes side reactions. eurpepsoc.comaltabioscience.com

Automation Compatibility: The milder conditions and simplified washing steps made Fmoc chemistry highly suitable for automated peptide synthesizers. americanpeptidesociety.org

Reaction Monitoring: The fluorenyl group possesses a strong UV absorbance, which allows for the spectrophotometric monitoring of the coupling and deprotection steps. eurpepsoc.comaltabioscience.com

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Grouptert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection ConditionAcid-labile (e.g., Trifluoroacetic Acid - TFA) thermofisher.compeptide.comBase-labile (e.g., Piperidine in DMF) lifetein.comamericanpeptidesociety.org
Side-Chain ProtectionBenzyl (Bzl) based, removed with strong acid (e.g., HF) lifetein.comtert-Butyl (tBu) based, removed with TFA iris-biotech.de
Final Cleavage from ResinStrong acid (e.g., HF, TFMSA) peptide.compeptide.comMild acid (e.g., TFA) peptide.com
Key AdvantageEffective for hydrophobic or aggregation-prone sequences. peptide.comMilder conditions, suitable for sensitive and modified peptides, automation-friendly. americanpeptidesociety.orgaltabioscience.com

Integration of Fmoc-L-Cit-Ome into Standard Peptide Synthesis Protocols

The incorporation of non-standard or modified amino acids is crucial for studying biological processes and developing novel therapeutics. Citrulline, an amino acid not coded by DNA, is of significant interest due to its role in various physiological and pathological processes. wikipedia.orgfrontiersin.org this compound, or Nα-Fmoc-L-Citrulline methyl ester, is a building block designed for the facile incorporation of a citrulline residue into a peptide chain during SPPS.

The synthesis of peptides containing citrulline follows the standard Fmoc-SPPS workflow. The process begins with a solid support resin, chosen based on the desired C-terminal functionality (e.g., a carboxylic acid or an amide). peptide.comuci.edu The peptide chain is assembled stepwise from the C-terminus to the N-terminus.

The integration of this compound involves the following key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a piperidine/DMF solution to expose the free amine. uci.educhempep.com

Activation and Coupling: In a separate vessel, the carboxylic acid of the incoming Fmoc-protected amino acid (such as Fmoc-L-Cit-OH, which is the precursor to this compound in many applications, or other standard Fmoc-amino acids) is activated. medchemexpress.comnih.gov Common activating reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HBTU, often used with an additive such as HOBt. nih.gov This activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond. uci.edu

Washing: Excess reagents and by-products are washed away. chempep.com

This cycle is repeated for each amino acid in the sequence. When this compound is to be incorporated, it is treated as a standard building block in the coupling step. The methyl ester (-Ome) on the citrulline's carboxyl group is a protecting group that prevents it from reacting during the synthesis. This protection is typically removed during the final cleavage and global deprotection step. The use of Fmoc-L-Citrulline derivatives allows researchers to precisely place this non-standard amino acid at specific positions within a peptide sequence, enabling the synthesis of citrullinated peptides for research. smolecule.comchemimpex.com

Influential Research Milestones in Citrulline Chemistry

The ability to synthesize citrullinated peptides using tools like this compound has been instrumental in advancing our understanding of the biological role of citrullination, a post-translational modification where an arginine residue is converted to citrulline. wikipedia.orgnih.gov This conversion is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). nih.govresearchgate.net The change from a positively charged arginine to a neutral citrulline can alter a protein's structure and function. wikipedia.org

Key research milestones have highlighted the significance of citrullination, particularly in autoimmunity:

Discovery of Citrullinated Antigens in Rheumatoid Arthritis (RA): A landmark 1998 paper demonstrated that the amino acid citrulline was a crucial component of the epitopes recognized by autoantibodies in RA patients. aai.org These antibodies, now known as anti-citrullinated protein antibodies (ACPAs), are highly specific biomarkers for RA. frontiersin.org This discovery shifted the focus of RA research towards the role of post-translational modifications in breaking immune tolerance.

Identification of PAD Enzymes: Research identified that PAD enzymes are responsible for citrullination in vivo. nih.govnih.gov Two isoforms, PAD2 and PAD4, are particularly implicated in RA, being found in the inflamed synovial tissue of patients. nih.govplos.org The aberrant activity of these enzymes is believed to generate the citrullinated autoantigens that drive the autoimmune response. the-rheumatologist.org

Role in Neutrophil Extracellular Traps (NETs): A significant finding was the link between citrullination and the formation of Neutrophil Extracellular Traps (NETs). NETosis is a form of cell death where neutrophils release a web of decondensed chromatin and proteins to trap pathogens. researchgate.net Research has shown that the histones within these NETs are heavily citrullinated by PAD4 and that NETs from RA patients are enriched with citrullinated autoantigens like vimentin (B1176767) and fibrinogen. researchgate.netresearchgate.net This suggests a mechanism by which these autoantigens are externalized and presented to the immune system.

Environmental Triggers: Studies have connected environmental factors, such as smoking and infection with the bacterium Porphyromonas gingivalis, to increased citrullination. frontiersin.orgeuroimmunblog.com P. gingivalis is unique in that it expresses its own PAD enzyme, potentially initiating an ACPA response that cross-reacts with self-antigens in the joints. euroimmunblog.comfrontiersin.org

The synthesis of specific citrullinated peptide epitopes, made possible by reagents like this compound, has been crucial for developing diagnostic tests for RA and for creating research tools to investigate the pathogenic mechanisms of ACPAs. plos.orgnih.gov These synthetic peptides allow scientists to study how autoantibodies bind to citrullinated targets and trigger inflammatory responses and bone erosion, key features of RA. bmj.com

Table 2: Key Research Milestones in Citrulline Chemistry
MilestoneSignificanceKey Proteins/Enzymes Involved
Identification of Citrulline as a Key Autoantigenic Component in RA (1998) aai.orgEstablished the link between citrullination and RA autoimmunity, leading to the development of highly specific ACPA diagnostic tests. frontiersin.orgFilaggrin, Anti-citrullinated protein antibodies (ACPAs)
Implication of PAD Enzymes in RA PathogenesisIdentified the enzymes responsible for generating citrullinated autoantigens in inflamed joints. nih.govPeptidylarginine Deiminase 2 (PAD2), Peptidylarginine Deiminase 4 (PAD4) plos.org
Link Between NETosis and CitrullinationRevealed a mechanism for the externalization of citrullinated autoantigens, linking innate immunity to the adaptive autoimmune response in RA. researchgate.netHistones, Vimentin, Fibrinogen, PAD4 researchgate.net
Connection to Environmental FactorsProvided a potential explanation for how environmental exposures like smoking and specific bacterial infections could trigger RA in susceptible individuals. euroimmunblog.comPorphyromonas gingivalis PAD frontiersin.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The traditional synthesis of Fmoc-L-Cit-Ome involves two main steps: the protection of the L-citrulline amino group with Fmoc chloride, followed by the esterification of the carboxylic acid to a methyl ester. smolecule.com While effective, these methods are being re-evaluated to improve efficiency and align with sustainable practices.

Future research is focused on several key improvements:

Enzymatic Catalysis: The use of enzymes, such as lipases, is being explored for both the protection and esterification steps. Enzymatic reactions can offer high selectivity under mild conditions, reducing the need for harsh chemicals and protecting groups for the side chain.

Flow Chemistry: Automated flow peptide synthesis, a technique gaining traction for producing D-proteins and other complex peptides, could be adapted for the large-scale production of building blocks like this compound. nih.gov This approach allows for better control over reaction parameters, leading to higher yields and purity, and minimizes manual handling of reagents. chemrxiv.org

Synthesis StepConventional MethodEmerging AlternativePotential Advantage
Fmoc Protection Fmoc-Cl with organic base in DMF/DCMCatalyst-free in aqueous media; Enzymatic protectionReduced hazardous solvent use, milder conditions. researchgate.net
Esterification Methanol (B129727) with acid catalyst (e.g., H₂SO₄, SOCl₂)Mild hydrolysis with agents like calcium iodide; Enzymatic esterificationOrthogonal to sensitive protecting groups, less toxic reagents. mdpi.com
Overall Process Step-wise batch synthesisAutomated flow chemistry; One-pot synthesisIncreased efficiency, scalability, reduced waste. chemrxiv.orgunits.it

An interactive table comparing conventional and emerging synthetic methods for Fmoc-amino acid esters.

Exploration of this compound in Green Chemistry Applications

The principles of green chemistry are becoming central to peptide synthesis, a field historically reliant on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.nettandfonline.com The exploration of this compound in this context involves adopting more environmentally benign methodologies.

Key research avenues include:

Greener Solvent Systems: There is a significant push to replace traditional solvents. Research has identified alternatives like γ-valerolactone (GVL), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and anisole (B1667542)/DMSO mixtures that are more sustainable and less toxic. chemrxiv.orgresearchgate.netacs.org Future work will involve optimizing the solubility and reactivity of this compound in these green solvent systems.

Water-Based Synthesis: A major goal is to perform peptide synthesis in water. researchgate.net This has been challenging due to the poor water solubility of Fmoc-protected amino acids. Innovations such as the use of water-dispersible Fmoc-amino acid nanoparticles offer a promising solution, potentially allowing for the incorporation of this compound in aqueous-phase solid-phase peptide synthesis (SPPS). nih.govcsic.es

Safer Deprotection Reagents: The base piperidine (B6355638), used for Fmoc removal, is hazardous. Researchers have found that 4-methylpiperidine (B120128) (4-MP) can be an effective and potentially greener substitute. advancedchemtech.com The compatibility and efficiency of these alternative deprotecting agents in syntheses involving this compound is a key area for validation.

Green Chemistry PrincipleApplication to this compoundResearch Focus
Safer Solvents Replace DMF/DCM with alternatives like 2-MeTHF, GVL, or anisole mixtures. chemrxiv.orgresearchgate.netTesting solubility, reaction kinetics, and resin swelling for this compound.
Aqueous Media Use of water-dispersible nanoparticles of this compound. nih.govcsic.esDeveloping stable nanoparticle formulations and optimizing coupling efficiency in water.
Waste Reduction Employing catalytic methods and in-situ Fmoc removal protocols. researchgate.nettandfonline.comMinimizing washing steps and reagent excess in syntheses incorporating this compound.
Safer Reagents Substitute piperidine with 4-MP for Fmoc deprotection. advancedchemtech.comVerifying complete and side-reaction-free deprotection on citrulline-containing peptides.

An interactive table outlining the application of green chemistry principles to this compound.

Potential in the Development of Advanced Biomaterials and Nanostructures

The Fmoc group is well-known for its ability to drive the self-assembly of peptides into ordered nanostructures, such as nanofibers, hydrogels, and nanotubes. acs.orgfrontiersin.org This property makes Fmoc-derivatized amino acids, including this compound, valuable building blocks for advanced biomaterials.

Emerging applications in this area include:

Tunable Hydrogels for Drug Delivery: Peptides incorporating this compound can be designed to self-assemble into hydrogels. frontiersin.orgeuropean-mrs.com The citrulline side chain, with its urea (B33335) group, can form additional hydrogen bonds, potentially influencing the mechanical properties and drug-release kinetics of the resulting gel. These hydrogels could serve as biocompatible scaffolds for the controlled release of therapeutics. rsc.org

Conductive Biomaterials: Researchers have created conductive composite hydrogels by polymerizing materials like aniline (B41778) within a self-assembled Fmoc-dipeptide network. nih.gov Incorporating this compound could modulate the electronic properties and biocompatibility of such materials, opening doors for their use as soft substrates for electrogenic cells or in bioelectronic sensors.

Antimicrobial Surfaces: Self-assembling nanostructures made from modified amino acids have been used to create antimicrobial surface coatings. researchgate.net By designing peptides with this compound, it may be possible to develop coatings where the nanostructure and chemical functionality of the citrulline residue work synergistically to prevent biofilm formation on medical devices.

Challenges and Solutions in Large-Scale Academic Synthesis

While a chemist may only need milligrams of a compound for initial studies, larger quantities (gram-scale) are often required for comprehensive biomaterial or biological testing. Scaling up the synthesis of a non-standard amino acid derivative like this compound presents several challenges. units.it

Challenge: Cost and Atom Economy: The reagents for peptide chemistry, especially coupling agents and protected amino acids, are expensive. researchgate.net Traditional protocols often use a large excess of these reagents to ensure complete reactions, leading to poor atom economy and high costs at scale.

Solution: Optimized Reagent Use and Recycling: Research focuses on reducing the equivalents of coupling agents and Fmoc-amino acids used in each step. researchgate.net Furthermore, developing protocols for the recycling of solvents and even expensive reagents is a key goal for making large-scale synthesis more economically viable.

Challenge: Aggregation and Purification: During solid-phase synthesis, growing peptide chains can aggregate, leading to incomplete reactions and difficult purification. nih.govnih.gov This is a significant hurdle for producing longer peptides or those with hydrophobic sequences.

Solution: Advanced Synthesis Protocols: The use of "difficult sequence" protocols, which may involve elevated temperatures, chaotropic salts, or specialized solvent mixtures, can disrupt aggregation. chemrxiv.org Furthermore, hybrid solid-phase/liquid-phase synthesis strategies are employed for the large-scale production of therapeutic peptides, a strategy that could be adapted for academic needs. researchgate.net

Challenge: Side Reactions: At each step of the synthesis, there is a risk of side reactions, such as racemization of the amino acid chiral center. These small impurities can accumulate during a long synthesis, complicating purification and affecting the final product's biological activity.

Solution: Milder Coupling and Deprotection: The development of coupling reagents like COMU, which can offer high efficiency with low racemization, is crucial. acs.org Similarly, optimizing Fmoc-deprotection conditions to be as mild as possible helps preserve the integrity of the peptide backbone and side chains. mdpi.com

Innovative Applications in Targeted Chemical Modification of Biomolecules

The unique structure of the citrulline side chain offers opportunities for specific chemical reactions, making this compound a valuable tool for the targeted modification of peptides and proteins.

Enzymatic Targeting: The Valine-Citrulline (Val-Cit) motif is famously used in antibody-drug conjugate (ADC) linkers. medchemexpress.com This dipeptide sequence is specifically cleaved by cathepsin B, an enzyme often overexpressed in tumor environments. By incorporating this compound into a peptide sequence, researchers can design probes or drug delivery systems that are selectively activated by specific enzymes inside or outside of cells.

Bioorthogonal Chemistry Precursors: While citrulline itself is not a bioorthogonal handle, it can serve as a scaffold for introducing one. The urea group can be chemically modified post-synthesis to attach an azide (B81097) or alkyne group, enabling subsequent "click chemistry" reactions. iris-biotech.de This allows for the precise, targeted attachment of other molecules, such as fluorophores, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve solubility.

Supramolecular Recognition: Research has shown that short peptides can be identified to selectively bind to supramolecular structures, such as micelles formed by Fmoc-derivatized amino acids. nih.gov This opens up an intriguing possibility: using peptides containing this compound to build a specific nanostructure, and then using a separate, evolved peptide binder to target that structure for further functionalization or to modulate its assembly. This approach could be used to create highly complex, multi-component biomaterials with programmable properties.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing the self-assembly and gelation behavior of Fmoc-L-Cit-Ome?

  • Methodological Answer : Key techniques include:

  • Rheology : Measures gel strength evolution over time by tracking storage (G') and loss (G'') moduli during pH-triggered gelation .
  • X-ray diffraction (XRD) : Resolves fibrillar structures in gel phases and compares them to single-crystal packing motifs .
  • Hydrophobicity analysis : Determines log P values to predict gel stability (e.g., log P < 2.8 leads to syneresis, while 2.8 < log P < 5.5 forms stable gels at pH 4) .

Q. How does the hydrophobicity of Fmoc-dipeptides influence their gelation properties?

  • Methodological Answer : Hydrophobicity (quantified via log P) dictates gel stability and assembly kinetics. For this compound:

  • Low log P (<2.8) : Forms gels prone to syneresis (water expulsion).
  • Intermediate log P (2.8–5.5) : Yields self-supporting gels with tunable stiffness via pH control .
  • Experimental validation : Use glucono-δ-lactone for controlled pH reduction and correlate log P with rheological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation data between Fmoc-dipeptides with similar log P values?

  • Methodological Answer : Investigate factors beyond hydrophobicity:

  • pKa variability : Differences in amino acid side-chain pKa affect protonation rates during pH-triggered assembly .
  • Kinetic profiling : Use time-resolved rheology to compare gelation rates (e.g., FmocLG vs. FmocFG) .
  • Structural validation : Pair XRD with molecular dynamics simulations to identify packing discrepancies between gel and crystal phases .

Q. What experimental design frameworks are optimal for studying concentration-dependent mechanical properties of this compound gels?

  • Methodological Answer : Apply the PICOT framework to structure hypotheses:

  • Population (P) : this compound at varying concentrations (e.g., 5–20 mM).
  • Intervention (I) : Modulate concentration and measure shear modulus (G).
  • Comparison (C) : Compare with gels of other Fmoc-dipeptides (e.g., FmocFG).
  • Outcome (O) : Establish power-law relationships (e.g., G ∝ c^1.4) .
  • Time (T) : Monitor modulus development over 24 hours .

Q. How do structural discrepancies between crystal and gel phases impact the interpretation of this compound self-assembly mechanisms?

  • Methodological Answer :

  • Crystallography vs. gel-phase XRD : Crystal structures (e.g., FmocY) may prioritize π-π stacking, while gel fibrils rely on hydrogen bonding. Validate via solid-state NMR or FTIR to confirm dominant interactions .
  • Computational modeling : Use density functional theory (DFT) to simulate gel-phase packing and compare with experimental XRD data .

Q. What strategies ensure data integrity when analyzing this compound gelation kinetics?

  • Methodological Answer :

  • Robust controls : Include replicates for rheological measurements to account for batch variability.
  • Ethical data practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Statistical validation : Apply ANOVA to compare gelation rates across log P ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.